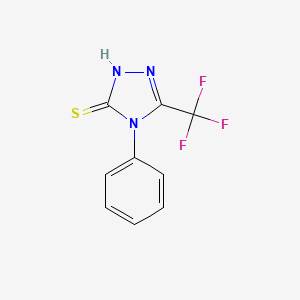

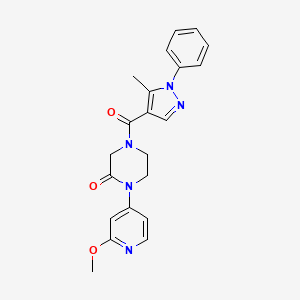

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, leading to the formation of 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Subsequent catalytic hydrogenation of its O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, resulting in the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate can be further modified to synthesize the fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .

Molecular Structure Analysis

The crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid (a related compound) reveals a triclinic arrangement with specific bond lengths and angles. The molecular formula is C12H7F3O2S . The crystallographic data include dimensions and angles, which contribute to its stability and reactivity .

Applications De Recherche Scientifique

Synthesis and Characterization

4-Phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol serves as a crucial precursor in the synthesis of various derivatives, showcasing its significance in chemical research. The compound has been utilized in synthesizing triazole derivatives through cyclisation processes, demonstrating its value in creating Schiff bases and exploring new chemical entities. Such endeavors are crucial for advancing the understanding of triazole chemistry and exploring its potential applications across different scientific domains (Singh & Kandel, 2013).

Corrosion Inhibition

One of the notable applications of this compound is in the field of corrosion inhibition. Research has demonstrated its effectiveness in preventing the corrosion of metals, such as mild steel, in acidic environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses. Studies show that triazole derivatives exhibit good inhibition efficiency, highlighting their potential as cost-effective and efficient corrosion inhibitors for various metals in challenging conditions (Quraishi & Ansari, 2003).

Electrochemical Behavior

The electrochemical behavior of triazole derivatives, including this compound, has been a subject of investigation, offering insights into their redox properties. These studies are pivotal for understanding the mechanisms underlying their corrosion inhibition capabilities and for exploring their potential applications in electrochemistry. The findings contribute to a deeper understanding of the electrooxidation processes of thiol compounds, which is crucial for developing new electrochemical sensors, batteries, and corrosion protection technologies (Fotouhi et al., 2002).

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been explored, with research indicating their potential as effective agents against various microbial strains. This application is significant in the pharmaceutical and healthcare industries, where there is a continuous search for new antimicrobial compounds to combat drug-resistant pathogens. The synthesis and evaluation of these compounds for antimicrobial activities underscore their potential in developing new therapeutic agents (Almajan et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with sphingosine-1-phosphate (s1p) receptors .

Mode of Action

Related compounds have been shown to act as agonists for the s1p1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Pharmacokinetics

A study on a similar compound, a selective agonist for the s1p1 receptor, showed that more than 50% of the dose was excreted in bile in both rats and dogs .

Result of Action

Related compounds have been shown to reduce apoptosis in cell models and evoke pro-survival pathway responses by inducing activation of akt and erk .

Propriétés

IUPAC Name |

4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNRDNFSIPBSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)